1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine
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Overview
Description
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is an organic compound characterized by the presence of fluorine, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenylmethanol with 3-hydroxybenzylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicine, ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
- ({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
- ({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
- ({3-[(2-IODOPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE
Uniqueness
The presence of the fluorine atom in ({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s efficacy and selectivity in various applications.
Properties
Molecular Formula |
C22H22FNO |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C22H22FNO/c1-17-9-11-18(12-10-17)14-24-15-19-5-4-7-21(13-19)25-16-20-6-2-3-8-22(20)23/h2-13,24H,14-16H2,1H3 |
InChI Key |
WZVYBQCVYKMLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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